7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a highly complex tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with a 6-imino-2-oxo motif, a 7-substituted 2-(3,4-dimethoxyphenyl)ethyl group, and an N-(2-morpholin-4-ylethyl)carboxamide side chain. The 3,4-dimethoxyphenyl substituent likely enhances lipophilicity and aromatic interactions, while the morpholine moiety improves aqueous solubility, a common strategy in drug design . Although direct synthesis data for this compound are unavailable, analogous reactions in the literature involve cyclocondensation of heterocyclic precursors with substituted amines or hydrazines under basic conditions (e.g., NaOH in DMF) .
Properties
Molecular Formula |
C28H32N6O5 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H32N6O5/c1-37-22-7-6-19(17-23(22)38-2)8-11-34-25(29)20(27(35)30-9-12-32-13-15-39-16-14-32)18-21-26(34)31-24-5-3-4-10-33(24)28(21)36/h3-7,10,17-18,29H,8-9,11-16H2,1-2H3,(H,30,35) |
InChI Key |
MLLNHZUDQPZFLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCCN4CCOCC4)C(=O)N5C=CC=CC5=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsThe final steps involve the incorporation of the morpholinyl and carboxamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or phenyl positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to LSM-1924 exhibit significant anticancer properties by modulating various cellular pathways involved in tumor growth and proliferation. The compound's structure suggests potential interactions with protein kinases and other targets implicated in cancer progression .
2. Inhibition of Nucleoside Transporters
Studies have shown that analogs of LSM-1924 can inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions . This inhibition can be particularly beneficial in contexts such as chemotherapy where modulation of nucleoside levels is essential.
Structure-Activity Relationship (SAR)
The structure of LSM-1924 allows for various modifications that can enhance its biological activity. The presence of the 3,4-dimethoxyphenyl group and the morpholine moiety contributes to its pharmacological profile. Research into SAR has revealed that alterations to these groups can significantly impact the compound's efficacy against specific targets .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving the synthesis and testing of LSM-1924 analogs demonstrated their ability to inhibit growth in various cancer cell lines. The results indicated a correlation between structural modifications and enhanced anticancer activity .
Case Study 2: Nucleoside Transport Inhibition
In vitro studies on the inhibition of ENT1 and ENT2 by LSM-1924 analogs revealed that specific substitutions could either enhance or diminish inhibitory effects on nucleoside uptake. This work highlights the compound's potential as a therapeutic agent in conditions where nucleoside transport modulation is desired .
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied 7-Substituents
The closest analog is 6-imino-7-(2-methoxyethyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 867136-78-5) . Key differences include:
| Feature | Target Compound | CAS 867136-78-5 |
|---|---|---|
| 7-Substituent | 2-(3,4-Dimethoxyphenyl)ethyl | 2-Methoxyethyl |
| Lipophilicity (Predicted) | Higher (aromatic methoxy groups) | Moderate (aliphatic methoxy) |
| Synthetic Complexity | Likely higher due to aryl substitution | Simpler alkylation step |
The 3,4-dimethoxyphenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, whereas the methoxyethyl group in CAS 867136-78-5 could improve metabolic stability .
Heterocyclic Systems with Methoxyphenyl Groups
Compounds such as 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 8 , 9 , 12 , and 13 in –2) share methoxyphenyl substituents but differ in core structure :
Spiro and Pyrrolidine Derivatives
Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (–4) exhibit divergent architectures but share functional motifs (e.g., morpholine/pyrrolidine side chains) :
The spiro derivatives prioritize ring strain and stereochemical diversity, whereas the target compound’s planar tricyclic system may favor π-π stacking in biological targets .
Research Findings and Implications
- Synthetic Challenges : The target compound’s 3,4-dimethoxyphenylethyl group requires precise regioselective alkylation, contrasting with simpler alkylation steps in analogs like CAS 867136-78-5 .
- Structure-Activity Relationships (SAR) : The morpholine carboxamide chain is conserved across analogs, suggesting its critical role in solubility or target engagement. Variability in 7-substituents allows tuning of lipophilicity and steric bulk .
Biological Activity
The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological significance. Its structure includes multiple functional groups that may contribute to its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O4 |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI Key | UGUQMJICEZAPSW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways due to its structural features.
- Enzyme Inhibition : The presence of the imino and carboxamide groups suggests potential for enzyme inhibition mechanisms.
- Receptor Interaction : The morpholine moiety may facilitate binding to specific receptors involved in cellular signaling pathways.
Pharmacological Studies
Recent studies have focused on the pharmacodynamic properties of similar compounds in the same class:
- Anti-inflammatory Activity : Analogous compounds have demonstrated notable anti-inflammatory effects in various models by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Anticancer Potential : Investigations into related triazatricyclic compounds have revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- In Vivo Studies : A study on a structurally similar compound showed significant inhibition of pMAPK in liver and lung tissues in rat models after both oral and intravenous administration. The results indicated a dose-dependent relationship with sustained inhibition observed up to four days post-administration .
- Toxicology Assessments : Toxicokinetic evaluations indicated that maximum tolerated doses were reached at higher concentrations (100 mg/kg), suggesting a need for careful dose management in therapeutic applications .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be further understood through SAR analysis:
- Functional Groups Impact : The methoxy groups on the phenyl ring enhance lipophilicity and may improve receptor binding affinity.
- Morpholine Influence : The morpholine group is critical for enhancing solubility and potentially influencing pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
